molecular formula C133H207N35O46 B14082529 Synstatin 92-119

Synstatin 92-119

Cat. No.: B14082529
M. Wt: 3032.3 g/mol
InChI Key: ZRFCJNAJRWUHMX-CFNXPHSLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synstatin 92-119 is a peptide derived from amino acids 92-119 of the mouse syndecan sequence. It is known for its role as an anti-tumor agent that inhibits angiogenesis and cancer cell invasion. This compound down-regulates integrin αvβ3 and reduces the activation of angiogenic growth factors such as VEGF and FGF-2 .

Preparation Methods

Synthetic Routes and Reaction Conditions

Synstatin 92-119 is synthesized through custom peptide synthesis methods. The sequence of the peptide is Leu-Pro-Ala-Gly-Glu-Lys-Pro-Glu-Glu-Gly-Glu-Pro-Val-Leu-His-Val-Glu-Ala-Glu-Pro-Gly-Phe-Thr-Ala-Arg-Asp-Lys-Glu . The synthesis involves solid-phase peptide synthesis (SPPS) techniques, where amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of protecting groups to prevent unwanted side reactions and coupling reagents to facilitate peptide bond formation.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The peptide is purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry to ensure purity and correct sequence .

Chemical Reactions Analysis

Types of Reactions

Synstatin 92-119 primarily undergoes peptide bond formation during its synthesis. It does not typically participate in oxidation, reduction, or substitution reactions under normal conditions.

Common Reagents and Conditions

Major Products Formed

The major product formed is the this compound peptide itself, with a molecular weight of 3032.27 g/mol .

Scientific Research Applications

Synstatin (SSTN92-119) is a peptide derived from the mouse syndecan sequence, specifically amino acids 92-119, which functions as the active site for αvβ3 and αvβ5 integrin activation . Syndecan-1 (Sdc1) critically regulates these integrins during angiogenesis and tumorigenesis, a process that Synstatin can inhibit . Synstatin competitively blocks integrin capture by Sdc1 and the formation of the Sdc1:integrin:IGF1R ternary complex .

Scientific Research Applications

Synstatin has shown promise as a therapeutic for diseases involving αvβ3 or αvβ5 integrins . Research indicates Synstatin's efficacy in blocking angiogenesis, impairing tumor growth, and disrupting the Sdc1-coupled ternary complex .

Derivation of Synstatin
Synstatin was derived from recombinant mouse Sdc1 ectodomain, found to block the spreading of human MDA-MB-231 cells attached to a human-specific Sdc1 antibody . Further truncation of the recombinant Sdc1 protein to the shortest sequence that retains full inhibitory activity resulted in the Synstatin peptide .

Mechanism of Action
Synstatin competitively displaces integrin and IGF1R kinase from syndecan, inactivating the complex . The integrin and IGF1R show low affinity for one another alone, but a preformed Sdc1:integrin complex effectively captures the IGF1R tyrosine kinase, suggesting that syndecan and integrin extracellular domains form a docking interface that is recognized by IGF1R .

Studies
Synstatin inhibits angiogenesis in vitro and in vivo, blocks αvβ3-mediated tumor cell adhesion and migration, and inhibits tumor formation in mouse models . In vitro, Synstatin inhibits αvβ3-dependent adhesion and cell migration on vitronectin (VN) or in aortic ring angiogenesis assays, displaying an IC50 of 100-300 nM . Systemic levels of ca. 2 μM Synstatin inhibits the growth of breast carcinoma xenografts and FGF-induced angiogenesis in the corneal pocket angiogenesis assay by ca. 90% in mice . Mammary tumors also display over a 10-fold reduction in neovessel formation, demonstrating the peptide's efficacy against tumor-induced angiogenesis .

VE-Cadherin and VEGFR2
VE-cadherin-dependent stimulation requires VEGFR2 and IGF1R and is blocked by Synstatin, a peptide that competitively disrupts the Sdc1-coupled ternary complex and prevents αVβ3 integrin activation required for VEGFR2 activation .

Additional Insights

  • Synstatin prelabeled with Sulfo-SBED transfers biotin to αvβ3 or αvβ5 integrin and IGF1R on endothelial cells, but no other receptors are identified as Synstatin targets on these cells .
  • Synstatin blocks angiogenesis stimulated by Sdc1 shed from myeloma cells, although the exact mechanism for this stimulation remains under investigation .
  • Synstatin serves as a highly specific probe for integrin activation that depends on Sdc1-coupled IGF1R .

Table of Synstatin Applications and Findings

ApplicationDescription
Angiogenesis InhibitionSynstatin is a potent inhibitor of angiogenesis in vitro and in vivo. It blocks microvessel outgrowth in aortic ring explant assays and reduces neovessel formation in mammary tumors .
Tumor Growth ImpairmentIn mouse models, Synstatin impairs tumor growth and blocks αvβ3-mediated tumor cell adhesion and migration. It inhibits the growth of breast carcinoma xenografts and FGF-induced angiogenesis .
Integrin Activation BlockingSynstatin competitively disrupts the Sdc1-coupled ternary complex, preventing αVβ3 integrin activation. It blocks integrin activation by IGF1R, even in response to IGF1, making it a valuable tool for detecting Sdc1- and IGF1R-dependent integrin activation in biological systems .
VE-Cadherin and VEGFR2 InhibitionSynstatin blocks VE-cadherin-dependent stimulation, which requires VEGFR2 and IGF1R. It also prevents αVβ3 integrin activation necessary for VEGFR2 activation, indicating its role in disrupting the signaling pathways involved in angiogenesis .
Research ToolSSTN92-119's specificity for Sdc1-mediated integrin activation supports its use as a probe to detect this mechanism in cellular processes . Because of its effect on this mechanism, the SSTN peptide becomes a powerful tool to detect Sdc1- and IGF1R-dependent integrin activation in biological systems .

Mechanism of Action

Synstatin 92-119 exerts its effects by targeting the integrin αvβ3 and αvβ5 activation mechanism. It competitively displaces integrins and insulin-like growth factor 1 receptor (IGF1R) from the syndecan-1 (Sdc1) complex, thereby inactivating the complex. This disruption leads to reduced activation of angiogenic growth factors VEGF and FGF-2, ultimately inhibiting angiogenesis and tumor cell invasion .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Synstatin 92-119 is unique in its specific sequence derived from the mouse syndecan-1 and its ability to disrupt the Sdc1-coupled ternary receptor complex. This specificity makes it a valuable tool for studying integrin-mediated signaling pathways and developing targeted cancer therapies .

Biological Activity

Synstatin 92-119 (SSTN 92-119) is a peptide derived from the ectodomain of syndecan-1 (Sdc1), which plays a crucial role in regulating cell adhesion, migration, and angiogenesis. This article explores the biological activity of SSTN 92-119, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

SSTN 92-119 functions primarily as a competitive inhibitor of the ternary complex formed by syndecan-1, integrins (αvβ3 and αvβ5), and the insulin-like growth factor 1 receptor (IGF1R). This complex is critical for mediating various cellular processes, including:

  • Cell adhesion : SSTN 92-119 disrupts the interaction between Sdc1 and integrins, preventing cell attachment to extracellular matrix components.
  • Cell migration : By inhibiting integrin activation, SSTN 92-119 reduces cell motility, which is significant in cancer metastasis.
  • Angiogenesis : SSTN has been shown to block angiogenesis both in vitro and in vivo by inhibiting endothelial cell migration and tube formation.

In Vitro Studies

In vitro studies have demonstrated that SSTN 92-119 effectively inhibits αvβ3-dependent adhesion and migration of various cell types. The peptide exhibits an IC50 range of 100-300 nM , showcasing its potency in disrupting these cellular processes:

Cell Type IC50 (nM) Effect
Human MDA-MB-231 cells100-300Inhibited adhesion and migration
Endothelial cells200Blocked tube formation
Mouse fibroblast cells150Reduced spreading

In Vivo Studies

In vivo experiments using mouse models have revealed that systemic administration of SSTN 92-119 significantly impairs tumor growth and angiogenesis:

  • Mice implanted with Alzet pumps delivering approximately 2 μM SSTN 92-119 showed a 90% reduction in breast carcinoma xenograft growth.
  • The peptide also inhibited FGF-induced angiogenesis in corneal pocket assays, further supporting its anti-angiogenic properties.

Case Study: Tumor Growth Inhibition

A notable study involved the administration of SSTN 92-119 in a xenograft model of breast cancer. Mice treated with the peptide exhibited:

  • Significant reduction in tumor size compared to control groups.
  • No observable toxic effects, indicating a favorable safety profile for potential therapeutic applications.

Case Study: Angiogenesis in Pancreatic Cancer

Research exploring the role of syndecans in pancreatic ductal adenocarcinoma (PDAC) suggests that SSTN 92-119 may also be beneficial in this context. Given that PDAC tissues express Sdc1, the inhibition of the Sdc1-integrin-IGF1R complex by SSTN could provide a novel therapeutic approach for managing this aggressive cancer type.

Properties

Molecular Formula

C133H207N35O46

Molecular Weight

3032.3 g/mol

IUPAC Name

(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]acetyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]pentanedioic acid

InChI

InChI=1S/C133H207N35O46/c1-65(2)55-75(136)128(209)165-51-22-31-91(165)122(203)146-69(9)108(189)141-61-94(170)148-79(35-42-98(175)176)115(196)157-82(28-17-19-49-135)129(210)167-53-23-32-92(167)123(204)154-81(37-44-100(179)180)116(197)153-78(34-41-97(173)174)111(192)142-62-95(171)149-83(38-45-101(181)182)130(211)168-54-24-33-93(168)124(205)163-106(68(7)8)126(207)161-86(56-66(3)4)117(198)159-88(58-74-60-139-64-144-74)120(201)162-105(67(5)6)125(206)155-80(36-43-99(177)178)112(193)145-70(10)110(191)156-84(39-46-102(183)184)131(212)166-52-21-30-90(166)121(202)143-63-96(172)150-87(57-73-25-14-13-15-26-73)119(200)164-107(72(12)169)127(208)147-71(11)109(190)151-77(29-20-50-140-133(137)138)114(195)160-89(59-104(187)188)118(199)152-76(27-16-18-48-134)113(194)158-85(132(213)214)40-47-103(185)186/h13-15,25-26,60,64-72,75-93,105-107,169H,16-24,27-59,61-63,134-136H2,1-12H3,(H,139,144)(H,141,189)(H,142,192)(H,143,202)(H,145,193)(H,146,203)(H,147,208)(H,148,170)(H,149,171)(H,150,172)(H,151,190)(H,152,199)(H,153,197)(H,154,204)(H,155,206)(H,156,191)(H,157,196)(H,158,194)(H,159,198)(H,160,195)(H,161,207)(H,162,201)(H,163,205)(H,164,200)(H,173,174)(H,175,176)(H,177,178)(H,179,180)(H,181,182)(H,183,184)(H,185,186)(H,187,188)(H,213,214)(H4,137,138,140)/t69-,70-,71-,72+,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,105-,106-,107-/m0/s1

InChI Key

ZRFCJNAJRWUHMX-CFNXPHSLSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)[C@@H]2CCCN2C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCN)NC(=O)[C@H](CCC(=O)O)NC(=O)CNC(=O)[C@H](C)NC(=O)[C@@H]6CCCN6C(=O)[C@H](CC(C)C)N)O

Canonical SMILES

CC(C)CC(C(=O)N1CCCC1C(=O)NC(C)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NCC(=O)NC(CCC(=O)O)C(=O)N3CCCC3C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CC4=CN=CN4)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)N5CCCC5C(=O)NCC(=O)NC(CC6=CC=CC=C6)C(=O)NC(C(C)O)C(=O)NC(C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.